1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole moiety and aryl groups. The quinazoline-dione scaffold is known for its pharmacological relevance, including kinase inhibition and anticancer activity . The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the ethoxy and methoxy substituents on the phenyl rings may enhance lipophilicity and target binding .
Properties
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-4-18-10-13-20(14-11-18)32-27(33)21-8-6-7-9-22(21)31(28(32)34)17-25-29-26(30-37-25)19-12-15-23(36-5-2)24(16-19)35-3/h6-16H,4-5,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBQGQXODIABDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OCC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit the growth of various human tumor cell lines. For instance, quinazoline-2,4(1H,3H)-diones have demonstrated significant cytotoxicity against multiple cancer cell lines with average logGI50 values ranging from -6.1 to -6.45 .
In a recent study evaluating a series of quinazoline derivatives, one compound exhibited IC50 values of 2.5 µM against HUH-7 cells and 6.8 µM against MCF-7 cells, indicating potent anticancer activity . The mechanism of action often involves the inhibition of key signaling pathways related to tumor growth and metastasis.
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has also been documented. Compounds containing oxadiazole moieties have shown promising results against both gram-positive and gram-negative bacteria as well as fungi. For example, derivatives tested against Staphylococcus aureus and Escherichia coli displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is influenced by their structural components. The presence of substituents on the quinazoline ring often enhances their pharmacological properties. For instance:
| Compound Structure | Activity Type | IC50/MIC Values |
|---|---|---|
| Quinazoline with ethoxy and methoxy groups | Anticancer | IC50 = 2.5 µM (HUH-7) |
| Quinazoline with oxadiazole moiety | Antimicrobial | MIC = 75 mg/mL (E. coli) |
Case Study 1: Antitumor Efficacy
A study focused on a series of quinazoline derivatives demonstrated that introducing various substituents can significantly enhance anticancer activity. The compound 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione showed remarkable cytotoxicity against several cancer cell lines with an IC50 value of 6.8 µM against MCF-7 cells .
Case Study 2: Antimicrobial Properties
Another investigation into the antimicrobial efficacy of quinazoline derivatives revealed that certain compounds could effectively inhibit fungal growth. For example, compounds exhibited inhibition zones ranging from 10 mm to 12 mm against Candida albicans, surpassing traditional antibiotics like ampicillin in some cases .
Scientific Research Applications
The biological activity of 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition : The compound has shown potential as an inhibitor of kinases and proteases, which play crucial roles in various signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity : Similar compounds containing oxadiazole and quinazoline moieties have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential : Research indicates that derivatives of quinazoline can induce apoptosis in cancer cells by interfering with critical signaling pathways such as MAPK/ERK .
Therapeutic Applications
The unique structural characteristics of this compound suggest several therapeutic applications:
- Antimicrobial Agents : Due to its demonstrated antimicrobial properties, this compound could be developed as a new class of antibiotics or antifungal agents.
- Anticancer Drugs : Its ability to inhibit specific kinases makes it a candidate for further development in cancer therapy. Compounds with similar structures have been effective against various cancer cell lines .
- Anti-inflammatory Agents : Given the broad spectrum of biological activities associated with quinazoline derivatives, this compound may also exhibit anti-inflammatory properties.
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,2,4-Oxadiazole and Triazole Families
Key comparisons are inferred based on substituent effects and heterocyclic frameworks:
Functional Group Analysis
- Ethoxy/Methoxy Substitutions: Compounds with 4-ethoxy-3-methoxyphenyl groups (e.g., ) exhibit improved solubility and membrane permeability compared to non-polar analogs. The methoxy group’s electron-donating effect may enhance π-π stacking in target binding .
- Oxadiazole vs.
- Quinazoline-Dione Backbone : Absent in the evidence, but literature suggests this core inhibits kinases (e.g., EGFR) by mimicking ATP’s adenine moiety .
Preparation Methods
Formation of the Quinazoline Ring
The quinazoline-2,4-dione core is typically synthesized from anthranilic acid derivatives. A validated approach involves:
- Reaction of anthranilic acid (1) with 4-ethylphenyl isothiocyanate (2) in refluxing ethanol to yield 3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3).
- Oxidative desulfurization using hydrogen peroxide or iodine converts the thioxo group to a dione, forming 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione (4).
Key Reaction Conditions :
Alternative Routes for Core Functionalization
Patented methods describe direct C3-arylation of preformed quinazoline-2,4-diones using Suzuki-Miyaura coupling. For example, bromination at C3 followed by coupling with 4-ethylphenylboronic acid achieves the 4-ethylphenyl group. However, this method requires palladium catalysis and may complicate purification due to residual metal contaminants.
Preparation of the 1,2,4-Oxadiazole Moiety
Cyclization of Amidoximes
The 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole subunit is synthesized via:
- Formation of amidoxime (6) : Chloroacetonitrile (5) reacts with hydroxylamine hydrochloride in methanol/water (1:1) at 60°C for 6 hours.
- Cyclization with 4-ethoxy-3-methoxybenzoyl chloride (7) : The amidoxime (6) and acyl chloride (7) undergo dehydration in pyridine at 100°C, forming 5-(chloromethyl)-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole (8).
Optimization Notes :
- Pyridine acts as both base and solvent, absorbing HCl byproduct.
- Yields: 65–70% after recrystallization from ethanol.
Coupling of Quinazoline and Oxadiazole Units
N1-Alkylation of Quinazoline
The final assembly involves nucleophilic substitution:
- Deprotonation : The quinazoline-dione (4) is treated with potassium carbonate in anhydrous DMF to deprotonate the N1 position.
- Alkylation : Reaction with 5-(chloromethyl)-oxadiazole (8) at 80°C for 12 hours affords the target compound.
Critical Parameters :
- Solvent : DMF enhances nucleophilicity of the quinazoline nitrogen.
- Temperature : Elevated temperatures accelerate substitution but risk oxadiazole decomposition.
- Yield : 50–60% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Synthetic Strategies
One-Pot Sequential Cyclization
A patent describes a streamlined approach where:
- 3-(2-Bromoethyl)quinazolin-4(3H)-one (9) is generated via bromination of 3-ethylquinazoline-2,4-dione.
- Simultaneous alkylation and cyclization with 1,3,4-oxadiazole-2-thiol (10) in triethylamine yields the product. However, this method introduces sulfur impurities and requires rigorous purification.
Optimization Challenges and Solutions
Regioselectivity in Alkylation
Competing N3-alkylation is mitigated by:
Oxadiazole Stability
The chloromethyl-oxadiazole (8) is prone to hydrolysis. Solutions include:
- Anhydrous conditions : Conduct reactions under nitrogen atmosphere.
- In situ generation : Use oxadiazole precursors without isolating intermediate 8.
Analytical Characterization
While the provided sources lack spectral data for the exact compound, analogous derivatives exhibit:
Q & A
Q. How to assess the compound’s metabolic stability and toxicity in preclinical models?
- Methodological Answer : Perform hepatic microsomal stability assays (human/rat) with LC-MS quantification of parent compound degradation. Use in silico tools (ADMET Predictor) to estimate toxicity endpoints (e.g., hERG inhibition). Validate with in vivo acute toxicity studies (OECD 423) in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
